5-(Pentan-3-yl)furan-2-carboxylic acid
CAS No.:
Cat. No.: VC17834761
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14O3 |
|---|---|
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 5-pentan-3-ylfuran-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H14O3/c1-3-7(4-2)8-5-6-9(13-8)10(11)12/h5-7H,3-4H2,1-2H3,(H,11,12) |
| Standard InChI Key | GSFFLIRVMHEMSY-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)C1=CC=C(O1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 5-(Pentan-3-yl)furan-2-carboxylic acid consists of a five-membered furan ring substituted with a carboxylic acid (-COOH) group at position 2 and a pentan-3-yl (-CH₂CH(CH₂CH₂CH₃)) group at position 5 (Fig. 1). The pentan-3-yl substituent introduces steric bulk and hydrophobicity, influencing solubility and reactivity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol (calc.) |
| Density | ~1.2–1.4 g/cm³ (est.) |
| Boiling Point | 250–300°C (est.) |
| LogP (Partition Coeff.) | ~2.5–3.5 (est.) |
Estimates derived from structurally analogous furan derivatives .
The carboxylic acid group enables hydrogen bonding, enhancing interactions with biological targets, while the branched alkyl chain improves lipid solubility, potentially aiding membrane penetration .
Synthesis and Production Methods
Chemical Synthesis Pathways
Although direct synthetic routes for 5-(Pentan-3-yl)furan-2-carboxylic acid are sparsely documented, analogous methods for furan-carboxylic acids provide a framework:
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Alkylation of Furan-2-carboxylic Acid:
Furan-2-carboxylic acid reacts with pentan-3-yl halides (e.g., 3-bromopentane) under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF. This nucleophilic substitution introduces the pentan-3-yl group . -
Hydrolysis of Ester Precursors:
Methyl or ethyl esters of 5-substituted furan-2-carboxylic acids undergo alkaline hydrolysis (e.g., NaOH in methanol/water) to yield the carboxylic acid . For example, methyl 5-(pentan-3-yl)furan-2-carboxylate hydrolyzes to the target compound .
Biological Activities and Mechanisms
Antimicrobial Properties
Furan-carboxylic acids exhibit potent antimicrobial effects by disrupting microbial membranes or inhibiting extracellular polysaccharide production . In Escherichia coli and Pseudomonas collierea, trace concentrations (nmol/L) of furan-2-carboxylic acid analogs suppress swarming and swimming motility, critical for biofilm formation . The pentan-3-yl group in 5-(Pentan-3-yl)furan-2-carboxylic acid may enhance these effects by increasing lipophilicity and membrane affinity .
Enzyme Inhibition
The carboxylic acid group chelates metal ions in enzyme active sites. For instance, furan derivatives inhibit xanthine oxidase and acetylcholinesterase, suggesting potential therapeutic applications .
Industrial and Research Applications
Pharmaceutical Development
As a scaffold for drug design, the compound’s furan core is amenable to functionalization. Derivatives show promise as:
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Antibacterial agents: Targeting Gram-negative pathogens via membrane disruption .
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Antifungal agents: Disrupting ergosterol biosynthesis in Candida spp. .
Material Science
Furan-carboxylic acids serve as monomers for biodegradable polymers. The pentan-3-yl group could improve thermal stability in polyesters or polyamides .
Comparison with Structural Analogs
Table 2: Key Differences from Analogous Compounds
| Compound | Substituent | LogP | Bioactivity |
|---|---|---|---|
| Furan-2-carboxylic acid | -H at C5 | 0.8 | Moderate antimicrobial activity |
| 5-(Hydroxymethyl)furan-2-carboxylic acid | -CH₂OH at C5 | 0.2 | Enhanced solubility, weaker activity |
| 5-(Pentan-3-yl)furan-2-carboxylic acid | -CH₂CH(CH₂CH₂CH₃) at C5 | 3.1 | High membrane permeability, potent activity |
The pentan-3-yl group’s hydrophobicity distinguishes it from polar analogs, enabling unique interactions in hydrophobic enzyme pockets .
Challenges and Future Directions
Current limitations include:
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Synthetic Yield: Alkylation reactions often suffer from low regioselectivity.
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Biological Data: In vivo toxicity and pharmacokinetic profiles remain unstudied.
Future research should prioritize:
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Catalytic methods (e.g., Pd-catalyzed cross-coupling) for efficient synthesis.
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High-throughput screening against drug-resistant pathogens.
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